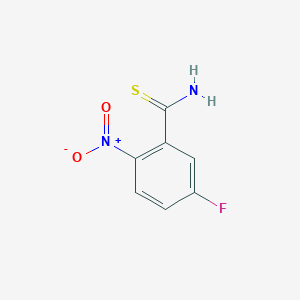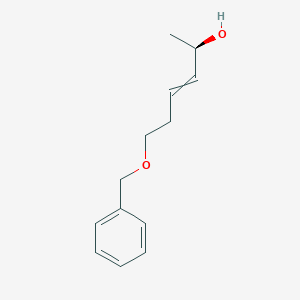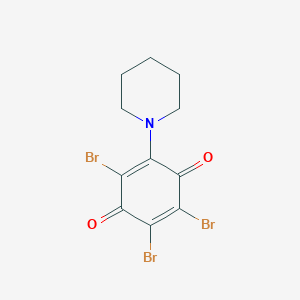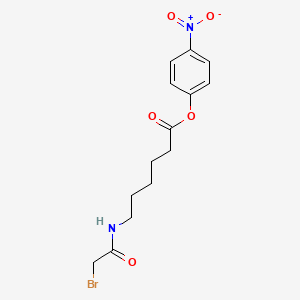
2-Heptanone, 1-cyclohexyl-1-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanone, 1-cyclohexyl-1-hydroxy- is an organic compound with the molecular formula C13H24O2. It is a ketone with a hydroxyl group attached to the first carbon of the heptanone chain and a cyclohexyl group attached to the same carbon. This compound is known for its distinctive chemical structure, which combines a linear heptanone chain with a cyclohexyl ring, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 1-cyclohexyl-1-hydroxy- can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-heptanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the ketone to form the desired product.
Another method involves the reduction of 1-cyclohexyl-2-heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a hydroxyl group, resulting in the formation of 2-Heptanone, 1-cyclohexyl-1-hydroxy-.
Industrial Production Methods
Industrial production of 2-Heptanone, 1-cyclohexyl-1-hydroxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanone, 1-cyclohexyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 1-cyclohexyl-2-heptanone or 1-cyclohexyl-2-heptanoic acid.
Reduction: Reduction of the ketone group can produce 1-cyclohexyl-2-heptanol.
Substitution: Substitution reactions can result in compounds such as 1-cyclohexyl-2-heptyl chloride or 1-cyclohexyl-2-heptylamine.
Applications De Recherche Scientifique
2-Heptanone, 1-cyclohexyl-1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Heptanone, 1-cyclohexyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Heptanone, 1-cyclohexyl-1-hydroxy- can be compared with other similar compounds such as:
2-Heptanone: Lacks the cyclohexyl and hydroxyl groups, making it less complex and less versatile in chemical reactions.
1-Cyclohexyl-2-heptanone:
1-Cyclohexyl-2-heptanol: Contains a hydroxyl group but lacks the ketone functionality, influencing its chemical behavior and uses.
The unique combination of a cyclohexyl ring, a hydroxyl group, and a ketone group in 2-Heptanone, 1-cyclohexyl-1-hydroxy- makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
143676-08-8 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1-cyclohexyl-1-hydroxyheptan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h11,13,15H,2-10H2,1H3 |
Clé InChI |
KDNZGAUYXFDQFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)


![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)

![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)





